Cas no 51079-25-5 ((2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol)

51079-25-5 structure
Nome del prodotto:(2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol
(2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol
- 2H-1-Benzopyran-3-ol, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-, (2R-trans)-
- 2α-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-1-benzopyran-3β-ol
- Spectrum4_001538
- CHEMBL3039226
- KBio3_001134
- CCG-40008
- 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol #
- SPECTRUM210220
- DivK1c_006369
- SpecPlus_000273
- SPBio_000027
- KBio2_005926
- Spectrum5_000076
- SCHEMBL12632524
- KBio1_001313
- Spectrum2_000164
- BSPBio_001634
- SDCCGMLS-0066490.P001
- KBio2_003358
- (2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-1-benzopyran-3-ol
- Spectrum3_000247
- NCGC00179132-01
- Spectrum_000310
- CATECHIN TETRAMETHYLETHER
- (+)-Catechin tetramethyl ether
- BRD-K74727418-001-03-4
- (2R,3S)-2-(3,4-Dimethoxyphenyl)-5,7-dimethoxychroman-3-ol
- Q27195361
- CHEBI:114199
- 3',4',5,7-Tetra-O-methyl-(+)-catechin
- KBioGR_001976
- (2R,3S)-5,7,3',4'-tetrakis(methyloxy)flavan-3-ol
- KBioSS_000790
- 51079-25-5
- KBio2_000790
-
- Inchi: InChI=1S/C19H22O6/c1-21-12-8-16(23-3)13-10-14(20)19(25-17(13)9-12)11-5-6-15(22-2)18(7-11)24-4/h5-9,14,19-20H,10H2,1-4H3/t14-,19+/m0/s1
- Chiave InChI: GKPNPQODFXMCGO-IFXJQAMLSA-N
- Sorrisi: COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)OC
Proprietà calcolate
- Massa esatta: 346.14166
- Massa monoisotopica: 346.142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 5
- Complessità: 419
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.4Ų
- XLogP3: 1.7
Proprietà sperimentali
- Densità: 1.217
- Punto di ebollizione: 517.7°C at 760 mmHg
- Punto di infiammabilità: 266.9°C
- Indice di rifrazione: 1.565
- PSA: 66.38
(2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol Letteratura correlata
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
51079-25-5 ((2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol) Prodotti correlati
- 18829-70-4((-)-Catechin)
- 970-74-1((-)-Epigallocatechin)
- 3371-27-5((-)-Gallocatechin)
- 154-23-4(Catechin)
- 490-46-0((-)-Epicatechin)
- 7295-85-4((±)-Catechin)
- 63045-38-5(2-(3-chloro-4-methoxyphenyl)-2-methylpropan-1-ol)
- 912901-56-5(2-2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl-N-ethyl-N-phenylacetamide)
- 312758-24-0((2E)-3-(naphthalen-1-yl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 104968-58-3(3,5-Dimethoxyphenyl isothiocyanate)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
